(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone have been synthesized and evaluated for their antimicrobial activity. For instance, a study synthesized a series of compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and dichloropiperazine to prepare amide derivatives. These compounds demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Biological Activity
A novel series of derivatives were synthesized for in vitro antibacterial activity screening. Most compounds showed moderate to good antimicrobial activity, suggesting their potential in medicinal chemistry for developing new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, this compound derivatives have been explored for their potential as PET agents for imaging LRRK2 enzyme in Parkinson's disease, highlighting their relevance in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These drugs target a variety of proteins and enzymes in the body, indicating that the compound could potentially have a wide range of targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target protein or enzyme . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact mode of action and the pathways it affects.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-16(21)7-8-17-18(13)22-20(27-17)24-11-9-23(10-12-24)19(25)14-3-5-15(26-2)6-4-14/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZWVFWUZCECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.